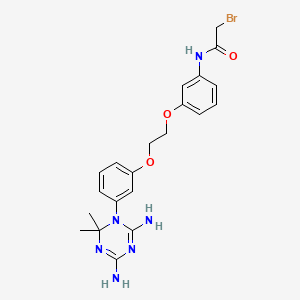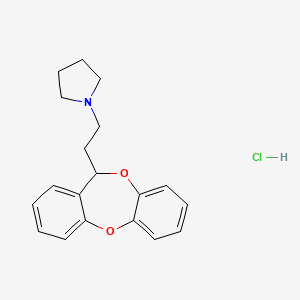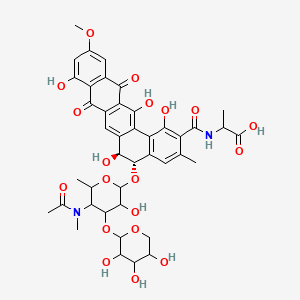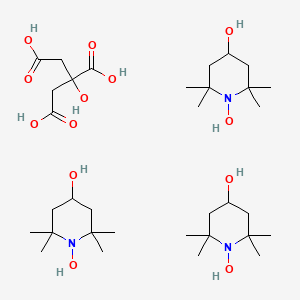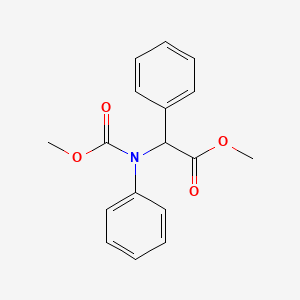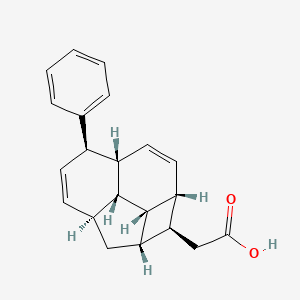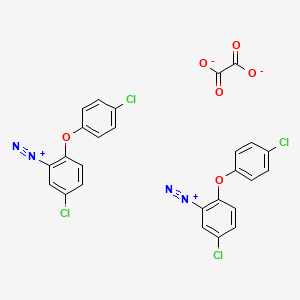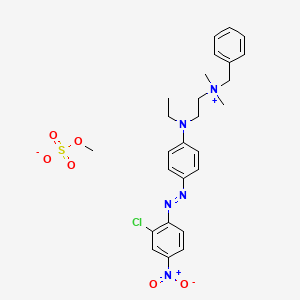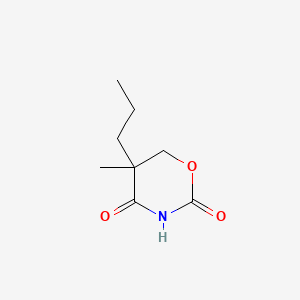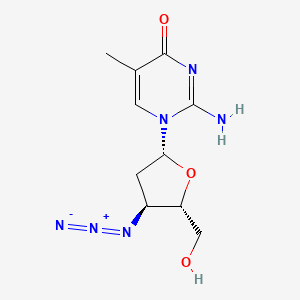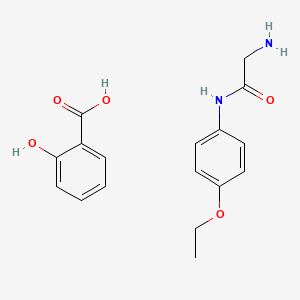
Phenocoll salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenocoll salicylate is a compound known for its analgesic and antipyretic properties. It is a derivative of phenocoll, which is chemically known as 2-amino-N-(4-ethoxyphenyl)acetamide, and salicylic acid. This compound is used in various pharmaceutical applications due to its ability to relieve pain and reduce fever.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenocoll salicylate can be synthesized by reacting phenocoll with salicylic acid. The reaction typically involves heating the two compounds together in the presence of an acid catalyst. The process can be summarized as follows:
Step 1: Dissolve phenocoll in an appropriate solvent such as ethanol.
Step 2: Add salicylic acid to the solution.
Step 3: Heat the mixture to a temperature of around 100°C while stirring continuously.
Step 4: Add an acid catalyst, such as hydrochloric acid, to facilitate the reaction.
Step 5: After the reaction is complete, cool the mixture and filter the precipitated this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods.
Analyse Des Réactions Chimiques
Types of Reactions: Phenocoll salicylate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to produce phenocoll and salicylic acid.
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate to form corresponding oxidized products.
Substitution: The compound can undergo substitution reactions where the amino group or the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water, hydrochloric acid or sodium hydroxide, temperature around 60-80°C.
Oxidation: Potassium permanganate, acidic or basic medium, temperature around 50-70°C.
Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.
Major Products Formed:
Hydrolysis: Phenocoll and salicylic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Applications De Recherche Scientifique
Phenocoll salicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its analgesic and antipyretic properties, as well as its potential use in treating inflammatory conditions.
Industry: Utilized in the formulation of pharmaceutical products and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
Phenocoll salicylate exerts its effects primarily through the inhibition of the enzyme cyclooxygenase (COX). This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By decreasing prostaglandin levels, this compound effectively alleviates pain and reduces fever. The molecular targets involved include COX-1 and COX-2 enzymes, which are key players in the inflammatory pathway.
Comparaison Avec Des Composés Similaires
Phenocoll salicylate can be compared with other salicylate derivatives such as:
Aspirin (Acetylsalicylic acid): Both compounds have analgesic and antipyretic properties, but aspirin is more widely used and has additional anti-inflammatory effects.
Methyl salicylate: Known for its use in topical analgesics, it shares similar pain-relieving properties but is primarily used externally.
Sodium salicylate: Another salicylate derivative with similar properties but different solubility and pharmacokinetic profiles.
This compound is unique in its combination of phenocoll and salicylic acid, providing a distinct pharmacological profile that makes it suitable for specific therapeutic applications.
Propriétés
Numéro CAS |
140-47-6 |
|---|---|
Formule moléculaire |
C17H20N2O5 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-amino-N-(4-ethoxyphenyl)acetamide;2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H14N2O2.C7H6O3/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11;8-6-4-2-1-3-5(6)7(9)10/h3-6H,2,7,11H2,1H3,(H,12,13);1-4,8H,(H,9,10) |
Clé InChI |
ZNKNNNQICGTHFX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)CN.C1=CC=C(C(=C1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



